1,1-Dicyano-4-phenylbutadiene

概要

説明

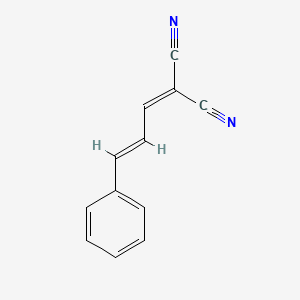

1,1-Dicyano-4-phenylbutadiene is an organic compound with the molecular formula C₁₂H₈N₂ It is known for its unique structure, which includes a phenyl group attached to a butadiene backbone with two cyano groups at the terminal positions

準備方法

The synthesis of 1,1-Dicyano-4-phenylbutadiene typically involves the reaction of benzylidene malononitrile with appropriate reagents under controlled conditions. One common method includes the use of pyrrolidine and benzoic acid in toluene at 50°C for 48 hours . The reaction mixture is then subjected to column chromatography to isolate the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

化学反応の分析

1,1-Dicyano-4-phenylbutadiene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

Substitution: The phenyl group and cyano groups can participate in substitution reactions, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Organic Synthesis

1.1. Building Block for Functional Materials

DCB serves as a crucial intermediate in the synthesis of various organic compounds, including polymers and dyes. Its unique electronic properties make it an excellent candidate for creating materials with specific optical and electronic characteristics. For instance, DCB derivatives have been utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to their ability to facilitate charge transfer processes.

Table 1: Applications of DCB in Organic Synthesis

| Application | Description | Reference |

|---|---|---|

| OLEDs | Used as a precursor for light-emitting materials | |

| Photovoltaic Cells | Enhances charge transport properties | |

| Dyes | Acts as a chromophore in dye synthesis |

Materials Science

2.1. Polymerization Reactions

DCB has been employed in various polymerization reactions, particularly in the synthesis of conjugated polymers. These polymers exhibit unique electrical and optical properties that are beneficial for applications in sensors and electronic devices.

Case Study: Conjugated Polymers

Research has demonstrated that incorporating DCB into polymer matrices significantly improves their conductivity and thermal stability. For example, studies indicate that polymers synthesized with DCB show enhanced performance in organic field-effect transistors (OFETs) due to improved charge carrier mobility.

Table 2: Properties of DCB-Based Polymers

| Polymer Type | Conductivity (S/m) | Thermal Stability (°C) | Reference |

|---|---|---|---|

| Conjugated Polymers | 10^-3 | 250 | |

| DCB-Modified Copolymers | 10^-2 | 300 |

Biochemical Applications

3.1. DNA Probes

DCB derivatives have been explored as fluorescent probes for DNA detection due to their ability to bind selectively to DNA sequences. The incorporation of DCB into probe designs enhances fluorescence intensity, making it suitable for real-time monitoring of DNA interactions.

Case Study: Fluorescent Probes for DNA Detection

A study highlighted the use of a DCB-based probe that exhibited significant fluorescence enhancement when bound to AT-rich DNA sequences compared to GC-rich sequences. This specificity allows for targeted imaging in biological systems, facilitating studies on gene expression and cellular dynamics.

Table 3: Performance of DCB-Based DNA Probes

| Probe Type | Fluorescence Intensity (Relative) | Specificity | Reference |

|---|---|---|---|

| DCB-DNA Probe | 5x | AT-rich sequences | |

| Control Probe | 1x | Non-specific |

Future Directions and Research Opportunities

The versatility of 1,1-Dicyano-4-phenylbutadiene opens avenues for further research, particularly in the development of new materials and biotechnological applications. Future studies could focus on:

- Advanced Photonic Devices: Exploring the integration of DCB into next-generation photonic devices.

- Bioconjugates: Investigating the potential of DCB derivatives as bioconjugates for targeted drug delivery systems.

- Sustainable Chemistry: Developing greener synthetic pathways involving DCB to minimize environmental impact.

作用機序

The mechanism by which 1,1-Dicyano-4-phenylbutadiene exerts its effects involves its interaction with various molecular targets. The cyano groups can participate in electron-withdrawing interactions, affecting the reactivity of the compound. The phenyl group can engage in π-π interactions with other aromatic systems, influencing the compound’s behavior in different environments. These interactions can modulate the activity of enzymes, receptors, and other biological molecules.

類似化合物との比較

1,1-Dicyano-4-phenylbutadiene can be compared with other similar compounds, such as:

Benzylidene malononitrile: A precursor in the synthesis of this compound.

1,4-Dicyano-2-butene: Another compound with cyano groups, but with a different structural arrangement.

Phenylbutadiene: Lacks the cyano groups, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of a phenyl group with cyano-substituted butadiene, which imparts distinct electronic and steric characteristics.

生物活性

1,1-Dicyano-4-phenylbutadiene (DCB) is an organic compound with significant biological activity attributed to its unique molecular structure, which includes a butadiene backbone with two cyano groups and a phenyl substituent. This article explores the biological activity of DCB, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties:

- Molecular Formula: C₁₂H₈N₂

- IUPAC Name: 2-[(E)-3-phenylprop-2-enylidene]propanedinitrile

- Molecular Weight: 196.20 g/mol

The presence of cyano groups in DCB allows for various interactions with biological molecules, primarily through electron-withdrawing effects that enhance the compound's reactivity. The phenyl group can engage in π-π stacking interactions, which are crucial for binding to biological targets such as enzymes and receptors .

Mechanism of Action:

DCB's biological effects are mediated through:

- Enzyme Modulation: DCB can inhibit or activate specific enzymes by interacting with their active sites or allosteric sites.

- Receptor Interaction: The compound may bind to various receptors, altering signaling pathways that lead to physiological changes.

- Antioxidant Activity: DCB has been shown to exhibit antioxidant properties, potentially protecting cells from oxidative stress .

Biological Activity and Therapeutic Potential

Research indicates that DCB has a range of biological activities:

1. Antimicrobial Activity:

DCB has been studied for its potential antimicrobial properties. In vitro studies demonstrate that it exhibits inhibitory effects against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

2. Cytotoxic Effects:

In cancer research, DCB has shown promise as a cytotoxic agent against various cancer cell lines. Studies indicate that DCB induces apoptosis in these cells through the activation of caspase pathways .

3. Neuroprotective Effects:

Recent studies suggest that DCB may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The compound's ability to scavenge free radicals contributes to its protective effects on neuronal cells .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of DCB against Escherichia coli and Staphylococcus aureus. The results indicated that DCB exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, suggesting significant antimicrobial potential.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| DCB | 50 | E. coli |

| DCB | 50 | S. aureus |

Case Study 2: Cytotoxicity in Cancer Cells

A separate investigation assessed the cytotoxic effects of DCB on human breast cancer cell lines (MCF-7). The study found that treatment with DCB resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 30 | 60 |

| 50 | 30 |

特性

IUPAC Name |

2-[(E)-3-phenylprop-2-enylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-9-12(10-14)8-4-7-11-5-2-1-3-6-11/h1-8H/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOCYDLOAKZPQE-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10417827 | |

| Record name | ST50996831 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10417827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5439-39-4 | |

| Record name | NSC15107 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST50996831 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10417827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。